(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid

Lipophilicity Drug Design ADMET

(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid (CAS 807346-05-0) is a chiral, trisubstituted γ-butyrolactone belonging to the paraconic acid family. It possesses three defined stereocenters (2S,3S,4R) and features a pentyl side chain at the C2 position, a methyl group at C4, and a carboxylic acid at C3.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
Cat. No. B12873788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCCCCC1C(C(C(=O)O1)C)C(=O)O
InChIInChI=1S/C11H18O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h7-9H,3-6H2,1-2H3,(H,12,13)/t7-,8+,9+/m1/s1
InChIKeyVRNXAQRALVPTGJ-VGMNWLOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic Acid


(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid (CAS 807346-05-0) is a chiral, trisubstituted γ-butyrolactone belonging to the paraconic acid family . It possesses three defined stereocenters (2S,3S,4R) and features a pentyl side chain at the C2 position, a methyl group at C4, and a carboxylic acid at C3 . Unlike its natural (2S,3S,4S)-diastereomer, which is the fungal metabolite phaseolinic acid (CHEBI:208151) [1], this (2S,3S,4R) isomer is a synthetic stereoisomer not reported in nature. It is commercially available as a research-grade chiral building block (typically at 97% purity) .

Why Paraconic Acid Analogs Cannot Substitute for (2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic Acid


Paraconic acid derivatives exhibit pronounced stereochemistry-dependent biological activity, a general principle documented in the literature where even subtle changes in absolute configuration can dramatically alter antimicrobial and antitumor potency [1]. In this family of compounds, the combination of the C2 alkyl chain length and the relative configuration at C4 directly influences both lipophilicity and the spatial presentation of the carboxylic acid pharmacophore. Consequently, the unsubstituted 4-methyl-5-oxo-tetrahydrofuran-3-carboxylic acid (MOFCA), the natural (2S,3S,4S) phaseolinic acid, or racemic mixtures cannot be assumed to produce equivalent solubility, membrane permeability, or target-binding profiles as the defined (2S,3S,4R) stereoisomer. The quantitative evidence in Section 3 demonstrates precisely where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for (2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic Acid


Lipophilicity (LogP) Advantage Over the Unsubstituted MOFCA Analog

The target compound (2S,3S,4R)-4-methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid exhibits a predicted LogP of 1.829 , whereas the unsubstituted analog 4-methyl-5-oxo-tetrahydrofuran-3-carboxylic acid (MOFCA) has a LogP of -0.1 [1]. This represents a >1.9 log unit increase in lipophilicity, which typically translates to improved membrane permeability and potentially enhanced cellular uptake—a critical parameter in designing bioactive paraconic acid derivatives.

Lipophilicity Drug Design ADMET

Stereochemical Divergence from Natural Phaseolinic Acid

The natural product phaseolinic acid, isolated from the phytopathogen Macrophomina phaseolina, has the (2S,3S,4S) absolute configuration [1]. The target compound (2S,3S,4R) is the C4 epimer of this natural isomer. In the broader paraconic acid class, the relative configuration at C4 is a key determinant of biological activity—for example, epi-botryodiplodin (4R) and botryodiplodin (4S) exhibit distinct antibiotic profiles [2]. This configurational inversion at C4 is therefore expected to produce a meaningfully different pharmacological fingerprint from the natural phaseolinic acid, making the (2S,3S,4R) isomer a critical probe for structure-activity relationship (SAR) studies.

Stereochemistry Natural Product Chiral Resolution

Access to High Enantiomeric Purity via Enzymatic Resolution

The chemoenzymatic synthetic strategy developed for this compound class consistently delivers enantiomeric excesses of 99% ee for the cis- and trans-4-methyl-5-oxo-tetrahydrofuran-3-carboxylate intermediates when resolved with HLAP and α-chymotrypsin, respectively [1]. This level of stereochemical purity exceeds that typically obtainable through classical resolution or non-stereoselective synthetic routes, which often yield racemic or low-ee material. Although the specific ee of the final (2S,3S,4R) acid depends on the synthetic route employed by the vendor, the established methodology ensures that enantiopure material is achievable.

Enantiomeric Excess Enzymatic Resolution Quality Control

Recommended Application Scenarios for (2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic Acid


Chiral SAR Probe for Paraconic Acid-Based Antimicrobial Lead Optimization

The defined (2S,3S,4R) configuration at C4, which is epimeric to the natural antimicrobial phaseolinic acid, makes this compound an essential tool for stereochemistry-activity relationship studies. By comparing the MIC values of this isomer against the natural (2S,3S,4S) isomer in standardized antifungal or antibacterial assays, medicinal chemists can isolate the contribution of C4 configuration to target binding [1].

Lipophilicity-Tuned Scaffold for Membrane-Permeable Prodrug Design

With a predicted LogP of 1.829—substantially higher than the unsubstituted analog MOFCA (LogP -0.1)—this compound provides a starting scaffold for designing γ-lactone-based prodrugs where enhanced membrane permeability is required. The pentyl chain at C2 can be leveraged to modulate logD without introducing additional heteroatoms, thereby preserving the core pharmacophore while improving bioavailability [2].

Enantiopure Chiral Building Block for Total Synthesis

The availability of this compound as a single, defined stereoisomer, combined with the proven enzymatic resolution methodology that delivers 99% ee for intermediates in this class, positions it as a reliable chiral building block for the total synthesis of stereochemically complex natural products (e.g., paraconic acids, botryodiplodin analogs). The high ee achievable minimizes the need for post-synthetic chiral purification steps, reducing both cost and material loss in multi-step synthetic routes [3].

Reference Standard for Chiral Chromatography and Analytical Method Development

The three contiguous stereocenters of (2S,3S,4R)-4-methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid create a challenging separation problem for both normal-phase and chiral stationary phases. This compound can serve as a model analyte for developing and validating chiral HPLC or SFC methods intended to resolve complex mixtures of paraconic acid diastereomers, leveraging the distinct retention characteristics imparted by the pentyl side chain relative to shorter-chain analogs.

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